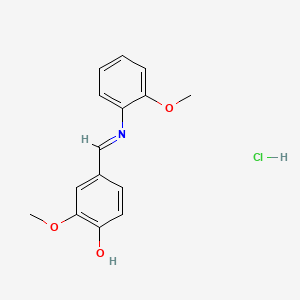

2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride

Overview

Description

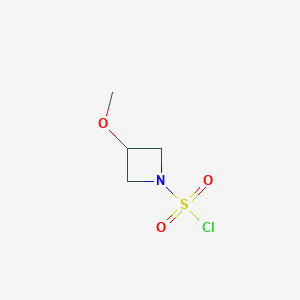

“2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride” is a chemical compound . It’s a Schiff base, which is a compound with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Synthesis Analysis

This compound is usually formed by the condensation of an aldehyde or ketone with a primary amine . It could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis

The molecular formula of this compound is C15H15NO3 . Its average mass is 257.284 Da and its monoisotopic mass is 257.105194 Da .Chemical Reactions Analysis

The synthesis of this compound involves the reaction of vanillin and p-anisidine, resulting in the formation of an imine .Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . The antioxidant properties are significant because they can help in protecting cells from damage caused by free radicals. In one study, the compound was synthesized and its antioxidant activity was tested using the DPPH method, resulting in a promising EC50 value of 10.46 ppm . This suggests that it could be a potent antioxidant, which is valuable in pharmaceuticals and food preservation.

Schiff Base Formation

Schiff bases are compounds with a functional group containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The compound can form Schiff bases, which have a wide range of applications, including as intermediates in organic synthesis, and in the development of pharmaceuticals and dyes .

Synthesis of Azo Dyes

The molecular structure of this compound makes it a suitable candidate for the synthesis of azo dyes . Azo dyes are characterized by their vivid colors and are used in a variety of industries, from textiles to printing .

Preparation of Bis(cyanate) Esters

It has been reported that derivatives of this compound can be used in the preparation of renewable bis(cyanate) esters . These esters have applications in the production of thermosetting polymers, which are used in coatings, adhesives, and high-performance composites.

Biological Applications

Due to the presence of the imine group, the compound has been associated with various biological roles. It has been noted for its potential use in pharmacology, with functions such as antimicrobial, anticancer, antiviral, antidepressant, and anti-inflammatory activities .

Green Synthesis Method

The compound can be synthesized using a green synthesis method, which is an effort to reduce the emergence of dangerous waste. This method involves using water as a solvent and is an environmentally friendly alternative to traditional synthesis methods .

Crystal Structure Analysis

The compound’s crystal structure has been analyzed, which is crucial for understanding its chemical behavior and potential applications in material science. The crystal structure can influence the compound’s physical properties and reactivity .

Starting Material for Secondary Amines

Secondary amines are important in the synthesis of pharmaceuticals and agrochemicals. This compound has been identified as an important starting material for the synthesis of secondary amines, which are constituents of many drugs and agrochemicals .

properties

IUPAC Name |

2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.ClH/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2;/h3-10,17H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPUOYLPHMWVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

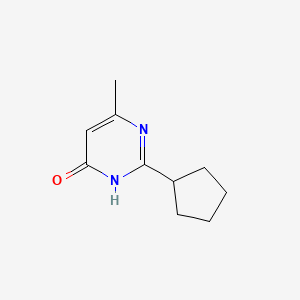

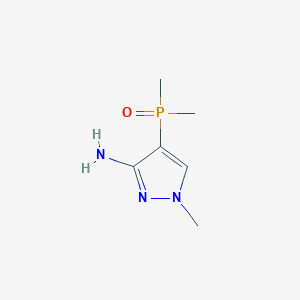

![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)

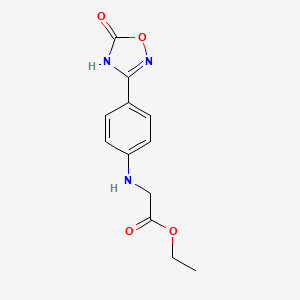

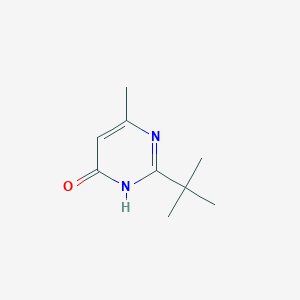

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)

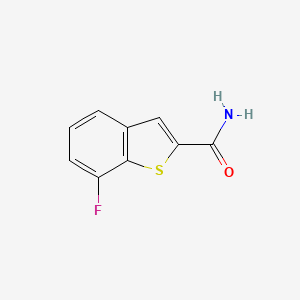

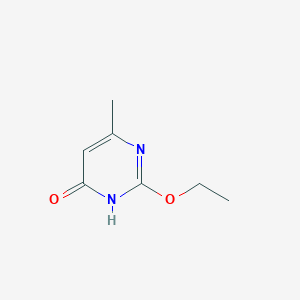

![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)

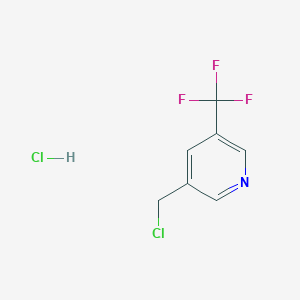

![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)